molecular formula C8H6ClN3S2 B2498879 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine CAS No. 339016-11-4

4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine

Cat. No. B2498879
CAS RN: 339016-11-4
M. Wt: 243.73
InChI Key: NBBMAUACGWECEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine often involves reactions with various alkylants and the formation of thieno[2,3-d]pyrimidines through reactions with chloroacetic acid derivatives. For example, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, demonstrates the use of chloroacetic acid derivatives to form thieno[2,3-d]pyrimidines (Briel et al., 2002).

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, have been used to investigate the molecular structure of similar compounds. These studies help in understanding the equilibrium geometry, vibrational wave numbers, and stability of the molecule arising from hyperconjugative interactions and charge delocalization (Alzoman et al., 2015).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives, including those similar to 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, has been studied through various nucleophilic displacement reactions and the effects of sulphonyl or sulphinyl substituents on the pyrimidine ring. These studies reveal the molecule's reactivity towards different nucleophiles and its potential for further chemical modifications (Brown & Ford, 1967).

Physical Properties Analysis

Investigations into the physical properties of pyrimidine derivatives, including crystallography studies, offer insights into the molecular and electronic structure, as well as the solid-state behavior of these compounds. These studies are crucial for understanding the compound's physical characteristics and potential applications (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine derivatives can be explored through synthesis and reactivity studies. For instance, the synthesis of new thieno[2,3-b]pyridines and related compounds reveals the chemical versatility and reactivity of the thienyl and pyrimidine components, which are crucial for the compound's chemical behavior and potential as a precursor for further chemical synthesis (Abdelhamid et al., 2008).

Scientific Research Applications

Spectroscopic Studies and Molecular Analysis

  • Structural and Spectroscopic Analysis : Ab initio quantum chemical and experimental spectroscopic studies on chloropyrimidine derivatives, including 4-chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, have been conducted. These studies involve infrared and UV spectral regions to understand the structure and spectral characteristics of such compounds (Gupta et al., 2006).

Synthesis and Reaction Studies

  • Synthesis and Reactions of Pyrimidine Derivatives : Research on the synthesis of related compounds and their reactions with various alkylants has been conducted, exploring the formation of thieno[2,3-d]pyrimidines and other derivatives (Briel et al., 2002).

Insecticidal/Acaricidal Evaluation

  • Insecticidal/Acaricidal Properties : Novel pyrimidinamine derivatives, including those related to 4-chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, have been designed and synthesized, displaying remarkable insecticidal activities against specific pests (Zhang et al., 2019).

Antibacterial and Antifungal Activities

  • Microbicidal Efficacy : Studies on novel pyrimidine derivatives, including clubbed molecules with 4-chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, have shown significant antibacterial and antifungal activities (Patel & Mehta, 2010).

Cytostatic and Antiviral Profiling

  • Cytostatic and Antiviral Activities : Isomeric series of thieno-fused 7-deazapurine ribonucleosides, derived from compounds similar to 4-chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, have shown cytostatic and antiviral activities, particularly effective against cancer and leukemia cell lines and HCV (Tichy et al., 2017).

properties

IUPAC Name

4-chloro-6-thiophen-2-ylsulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-5-4-6(12-8(10)11-5)14-7-2-1-3-13-7/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBMAUACGWECEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine

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